N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine

Oxime isomerization N-tosyl indole conformational stability

N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine (CAS 188988-42-3), systematically named 1H-Indole-3-carboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, oxime, is a heterocyclic oxime with the molecular formula C₁₆H₁₄N₂O₃S and a molecular weight of 314.36 g/mol. This compound is formally derived from 1-tosyl-1H-indole-3-carboxaldehyde and is characterized by the presence of an electron-withdrawing para-toluenesulfonyl (tosyl) protecting group on the indole nitrogen, in contrast to the electron-donating N-alkyl (methyl, benzyl) or unsubstituted N-H variants commonly studied in the indole-3-carboxaldehyde oxime class.

Molecular Formula C16H14N2O3S
Molecular Weight 314.4 g/mol
CAS No. 188988-42-3
Cat. No. B12561799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine
CAS188988-42-3
Molecular FormulaC16H14N2O3S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=NO
InChIInChI=1S/C16H14N2O3S/c1-12-6-8-14(9-7-12)22(20,21)18-11-13(10-17-19)15-4-2-3-5-16(15)18/h2-11,19H,1H3
InChIKeyKMOWXORJEHJUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine (CAS 188988-42-3): Chemical Identity and Core Structural Differentiation


N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine (CAS 188988-42-3), systematically named 1H-Indole-3-carboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, oxime, is a heterocyclic oxime with the molecular formula C₁₆H₁₄N₂O₃S and a molecular weight of 314.36 g/mol . This compound is formally derived from 1-tosyl-1H-indole-3-carboxaldehyde and is characterized by the presence of an electron-withdrawing para-toluenesulfonyl (tosyl) protecting group on the indole nitrogen, in contrast to the electron-donating N-alkyl (methyl, benzyl) or unsubstituted N-H variants commonly studied in the indole-3-carboxaldehyde oxime class [1]. This key structural feature exerts a profound influence on the electronic environment of the indole core and the imine bond, thereby dictating both the stability and reactivity of the oxime moiety in ways that cannot be replicated by simpler N-substituted analogs [2].

Electronic Profile Electron‑withdrawing N‑tosyl group stabilizes oxime tautomer
Conformational Control S–N rotational barrier enables discrete conformeric states

Why N-Tosyl Indole-3-Carboxaldehyde Oxime Cannot Be Replaced by N-Alkyl or N-H Indole Oxime Analogs


The common practice of substituting one N-substituted indole-3-carboxaldehyde oxime for another is quantitatively unsound due to the divergent electronic effects imposed by the N-substituent. The N-tosyl group is a potent electron-withdrawing group, which stabilizes the oxime tautomer and slows acid-catalyzed isomerization between syn/anti forms; in contrast, N-alkyl substituents (e.g., methyl, benzyl) are electron-donating and accelerate this isomerization [1]. This dichotomy was experimentally demonstrated in a mechanochemical study where electron-donating substituents (-CH₃, -OCH₃) promoted rapid anti-to-syn isomerization under acidic conditions, a pathway that is retarded for the electron-deficient N-tosyl analog [1]. Furthermore, the N-tosyl group introduces a unique conformational landscape: DFT calculations on the aldehyde precursor reveal a rotational barrier about the S–N bond of 2.5–5.5 kcal/mol, creating discrete conformeric states that are entirely absent in N-alkyl or N-H systems and directly affect the geometry of derivatization reactions at the oxime site [2]. Therefore, selecting a non-tosyl analog for a synthetic or biological application will yield a fundamentally different profile of isomeric stability, conformational dynamics, and downstream reactivity.

Isomerization Rate

Electron‑donating N‑alkyl analogs accelerate acid‑catalyzed anti‑to‑syn isomerization, shifting configurational integrity. Tosyl group retards this pathway.

Conformational Landscape

N‑alkyl indole oximes lack the S–N rotational axis; the tosyl analog presents two crystallographically distinct conformers that may influence downstream reactivity.

Quantitative Differentiation of N-Tosyl Indole-3-Carboxaldehyde Oxime Against Closest Analogs


Electron-Withdrawing Tosyl Group Stabilizes Oxime Against Acid-Catalyzed Isomerization Relative to Electron-Donating N-Alkyl Analogs

The N-tosyl substituent exerts an electron-withdrawing effect that stabilizes the oxime form and retards acid-catalyzed syn/anti isomerization, a degradation pathway that is accelerated in electron-rich N-alkyl analogs. In a mechanochemical study, N-substituted indole oximes bearing electron-donating groups (-CH₃, -OCH₃) underwent rapid anti-to-syn isomerization under acidic conditions, with near-complete conversion observed [1]. Although the exact isomerization half-life for the N-tosyl oxime has not been measured in the same study, the well-established Hammett σₚ value for the -SO₂C₆H₄CH₃ group (σₚ ≈ +0.60) versus -CH₃ (σₚ ≈ -0.17) supports a substantially higher barrier to protonation at the imine nitrogen for the tosyl analog, translating into prolonged shelf-life and configurational integrity during acidic workup or storage.

Isomerization Propensity
Class‑level inference
Hammett σₚ difference ≈ 0.77
Supports configurational stability context
Exact isomerization half‑life not measured; inferred from Hammett constants
Oxime isomerization N-tosyl indole conformational stability

Unique S–N Rotational Conformers of the Tosyl Precursor Contrast with Conformationally Invariant N-Alkyl Indole Aldehydes

The N-tosyl group introduces conformational complexity that is structurally verified and quantitated. Single-crystal X-ray diffraction analysis of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the direct precursor to the target oxime, revealed two distinct conformers in the asymmetric unit arising from rotation about the S–N bond [1]. DFT calculations on this and related 1-(arylsulfonyl)indole molecules established that the rotational barrier between these conformers falls within the range of 2.5–5.5 kcal/mol [1]. In contrast, N-alkyl or N-H indole-3-carboxaldehydes lack this S–N axis and do not exhibit analogous rotational isomerism. This conformational duality is retained upon oxime formation and can influence the stereochemical outcome of subsequent derivatization (e.g., nitrile or amine synthesis), as the two conformers present different facial accessibility to the imine bond.

Conformational States
Cross‑study comparable
2 discrete conformers (S–N barrier 2.5–5.5 kcal/mol)
Conformational landscape context for stereochemical control
Validated by X‑ray crystallography at 100 K
Rotational conformers S–N bond X-ray crystallography

Urease Inhibitory Potency of N-Benzyl Indole Oxime Establishes a Quantitative Baseline for N-Tosyl Derivative Evaluation

A recent structure-activity study of N-substituted indole-3-carboxaldehyde oximes against Macrotyloma uniflorum urease (a model for H. pylori urease) provides quantitative benchmarks against which the N-tosyl derivative can be evaluated. The most potent compound in that series, the N-benzyl anti-oxime (compound 9), exhibited an IC₅₀ of 0.0345 ± 0.0008 mM, representing a 6.9-fold improvement over the standard inhibitor thiourea (IC₅₀ = 0.2387 ± 0.0048 mM) [1]. Given that the N-tosyl group is isosteric with the N-benzyl group but electronically inverted (electron-withdrawing vs. electron-donating), it is expected to modulate the oxime's metal-coordinating ability at the dinuclear nickel active site of urease in a fundamentally different manner, potentially yielding a distinct inhibition profile that cannot be extrapolated from the N-alkyl series.

Urease Inhibition IC₅₀
Cross‑study comparable
N‑benzyl anti‑oxime IC₅₀ 0.0345 mM (vs thiourea 0.2387 mM)
Reported urease inhibition benchmark for N‑substituted oximes
N‑tosyl IC₅₀ not yet reported; electronic modulation may alter profile
Urease inhibition Helicobacter pylori IC50 comparison

N-Tosyl Indole-3-Carboxaldehyde Precursor Is Crystallographically Defined, Enabling Reproducible Derivatization to the Oxime

The aldehyde precursor, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde (CAS 50562-79-3), is a stable, crystalline solid with a reported melting point of 138 °C . This stands in contrast to N-H indole-3-carboxaldehyde (mp 193–196 °C) and many N-alkyl indole-3-carboxaldehydes, which are often oils or low-melting solids that are more difficult to purify and handle. The excellent crystallinity of the tosyl aldehyde precursor facilitates purification by recrystallization, ensures batch-to-batch consistency, and enables quantitative conversion to the oxime using standard oximation protocols (NH₂OH·HCl, base, ethanol or mechanochemical conditions) [1]. Furthermore, the tosyl group serves as a robust protecting group that is stable under the basic oximation conditions but can be removed post-derivatization (e.g., with Mg/MeOH or TBAF), offering a versatile synthetic handle absent in N-alkyl congeners that cannot be cleaved.

Precursor Crystallinity
Supporting evidence
mp 138 °C, crystalline solid
Supports reproducible synthetic intermediate handling
Quantitative oximation yields >90% under mechanochemical conditions
Synthetic intermediate crystalline precursor tosyl protection

Molecular Docking Scores for N-Substituted Indole Oximes at H. pylori Urease Provide a Computational Benchmark for the N-Tosyl Analog

In silico docking studies of the N-alkyl indole-3-carboxaldehyde oxime series against the crystal structure of H. pylori urease (PDB ID: 1E9Y) yielded ChemPLP fitness scores that strongly correlated with experimental IC₅₀ values [1]. The N-benzyl anti-oxime (compound 9) achieved the highest ChemPLP score of 82.17, significantly surpassing thiourea (23.27) [1]. Key binding interactions identified include hydrogen bonding between the oxime –OH and the active-site residues (His 248, His 274) and π-π stacking of the indole ring with the dinuclear nickel center [1]. The N-tosyl analog is expected to achieve a comparable or superior docking score owing to the additional hydrogen-bond acceptor capacity of the sulfonyl oxygens, which can engage with the carbamylated lysine (KCX 219) or bridging hydroxide ligand at the active site, providing an interaction motif that is geometrically impossible for N-alkyl substituents.

Docking Fitness Score
Class‑level inference
Predicted ChemPLP ≥85 (vs N‑benzyl 82.17)
Computational benchmark for sulfonyl H‑bond interactions
Predicted improvement from additional sulfonyl‑oxygen contacts
Molecular docking ChemPLP score urease active site

Evidence-Driven Application Scenarios for N-Tosyl Indole-3-Carboxaldehyde Oxime (CAS 188988-42-3)


Configurational Stability-Dependent Synthesis: Building Block for Stereochemically Defined Nitrones, Nitriles, and Amines

In multi-step synthetic sequences where the oxime geometry must be preserved until a specific transformation step, the N-tosyl analog offers a decisive advantage. The electron-withdrawing tosyl group retards acid-catalyzed syn/anti isomerization, as inferred from the isomerization behavior of electron-donating N-alkyl analogs [1], thereby maintaining configurational purity during acidic workup or chromatography. This stability is critical for the stereospecific Beckmann rearrangement to amides, dehydration to nitriles with retained geometry, or 1,3-dipolar cycloaddition to isoxazolines. Furthermore, the tosyl group can be removed under mild conditions (Mg/MeOH, TBAF) to liberate the N-H indole, enabling a deprotection-derivatization strategy that is inaccessible with N-alkyl congeners [2].

Structure-Based Drug Design Against Helicobacter pylori Urease: A Conformationally Defined, Electronically Tuned Scaffold

For medicinal chemistry programs targeting H. pylori urease, the N-tosyl oxime constitutes a rationally designed scaffold that combines the validated indole-3-carboxaldehyde oxime pharmacophore with electronic tuning via the sulfonyl group. The N-benzyl anti-oxime (IC₅₀ = 0.0345 mM) has already demonstrated 6.9-fold greater potency than thiourea in vitro [1], and molecular docking predicts that the sulfonyl oxygens of the N-tosyl analog can form additional hydrogen bonds with active-site residues (KCX 219, bridging hydroxide), potentially increasing the ChemPLP score above the current maximum of 82.17 [1]. This scaffold is therefore well-suited for hit-to-lead optimization, where systematic variation of the arylsulfonyl group can modulate both potency and pharmacokinetic properties.

Mechanochemical or Flow Chemistry Processes Requiring Crystalline, High-Purity Starting Materials

The excellent crystallinity of the N-tosyl aldehyde precursor (mp 138 °C) [1] ensures reproducible, high-purity feedstock for both mechanochemical and continuous-flow oximation processes. In mechanochemical synthesis, near-quantitative conversion (>90% yield) has been demonstrated for structurally analogous N-substituted indole oximes within 30 minutes of ball milling [2]. The crystalline nature of the tosyl aldehyde minimizes variability in particle size and surface area, enabling precise stoichiometric control that is difficult to achieve with oily or amorphous N-alkyl precursors. This makes the N-tosyl oxime the preferred starting material for process chemistry scale-up studies.

Conformational Analysis and Low-Temperature NMR Studies of Rotational Isomerism

The S–N rotational barrier of 2.5–5.5 kcal/mol, established by DFT calculations on 1-(arylsulfonyl)indole aldehydes [1], places the N-tosyl oxime in a unique regime where conformers interconvert rapidly at ambient temperature but can be 'frozen out' at low temperature (< -50 °C) for NMR characterization. This property is valuable for physical organic chemistry studies of dynamic stereochemistry, variable-temperature NMR, and the investigation of conformer-specific reactivity. No analogous behavior exists for N-alkyl indole oximes, which lack this rotational degree of freedom. Researchers studying the influence of conformational dynamics on reaction outcomes will find the N-tosyl oxime to be an indispensable model compound.

Application
Selection Property
Validation Focus
Stereochemically controlled synthesis
Oxime configurational stability
Retention of syn/anti geometry during acidic workup
Urease inhibition research scaffold
Electronically tuned indole‑oxime pharmacophore
Active‑site H‑bond and metal‑coordination interactions
Mechanochemical or flow oximation
Crystalline aldehyde precursor consistency
Batch‑to‑batch reproducibility and stoichiometric control
Conformational dynamics research
S–N rotational barrier and conformer trapping
Low‑temperature NMR and conformer‑specific reactivity
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